molecular formula C13H16N2O4 B8542074 (2-Methoxy-4-nitro-phenyl)-piperidin-1-yl-methanone

(2-Methoxy-4-nitro-phenyl)-piperidin-1-yl-methanone

Cat. No.: B8542074
M. Wt: 264.28 g/mol
InChI Key: NIVHZCBDRCMYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-4-nitro-phenyl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16N2O4/c1-19-12-9-10(15(17)18)5-6-11(12)13(16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

NIVHZCBDRCMYTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of 2-methoxy-4-nitro-benzoic acid (5.915 g, 30 mmol) in acetonitrile (50 ml) and CH2Cl2 (40 ml) under N2-atmosphere, TPTU (8.912 g, 30 mmol) and NEt3 (8.36 ml, 60 mmol) is added. After stirring for 40 min, piperidine (3.26 ml, 33 mmol) is added and the reaction mixture is slowly warmed up to rt. After 16 h, AcOEt (0.5 L), water (0.4 L) and saturated NaHCO3 solution (0.2 L) is added, the aqueous phase separated off and extracted 3× with AcOEt. The organic layers are washed with 10% citric acid solution, water and brine, dried (Na2SO4) and concentrated. Crystallization from AcOEt/hexane yields the title compound: m.p.: 104° C.; 1H-NMR (DMSO-d6): 7.88 (dd, 1H), 7.84 (d, 1H), 7.47 (d, 1H), 3.93 (s, H3C), 3.7-3.5 (m, 2H), 3.07 (m, 2H), 1.64-1.5 (m, 4H), 1.42 (m, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
reactant
Reaction Step Two
Name
Quantity
0.4 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
5.915 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.912 g
Type
reactant
Reaction Step Four
Name
Quantity
8.36 mL
Type
reactant
Reaction Step Four
Quantity
3.26 mL
Type
reactant
Reaction Step Five

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